Field: Organic Chemistry
Summary: The compound 1-Tosyl-6-vinyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-2-amine was synthesized from 1,2-epoxy-4-vinylcyclohexane via epoxide ring opening with toluenesulphonamide.
Results: The title compound was successfully synthesized and characterized by 1H-NMR and 13C-NMR spectroscopy.
Field: Medicinal Chemistry
Summary: The compound 4-(tert-Butyldimethylsilyl)-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyridine was synthesized.
Field: Supramolecular Chemistry
Summary: Compounds similar to “4,5,6,7-Tetrahydro-1,2-benzoxazol-3-amine” have been used in the creation of fluorescent materials and building blocks in supramolecular chemistry.
Summary: Research in this direction has given rise to FDA-approved anti-diabetes type 2 drug sitagliptin phosphate, a dipeptidyl peptidase 4 (DPP-4) inhibitor.
Field: Biological Activity
Summary: Derivatives of similar compounds are known to possess antitumor, antifungal, antimicrobial activity, dopaminergic effect, promote cholesterol reduction and can be used as a mitotic motor protein modulator.
4,5,6,7-Tetrahydrobenzo[d]isoxazol-3-amine is a heterocyclic organic compound characterized by a fused isoxazole and benzene ring structure. Its molecular formula is and it has a molecular weight of approximately 138.17 g/mol. This compound features a nitrogen atom in the isoxazole ring and an amine group at the 3-position, which contributes to its potential biological activities and chemical reactivity .
The reactivity of 4,5,6,7-Tetrahydrobenzo[d]isoxazol-3-amine can be attributed to its functional groups. Typical reactions include:
These reactions are significant for synthesizing more complex molecules in medicinal chemistry.
Research indicates that 4,5,6,7-Tetrahydrobenzo[d]isoxazol-3-amine possesses various biological activities. It has been studied for its potential:
These properties make it a candidate for therapeutic applications in treating infections and cancer.
Several methods have been developed for synthesizing 4,5,6,7-Tetrahydrobenzo[d]isoxazol-3-amine:
The applications of 4,5,6,7-Tetrahydrobenzo[d]isoxazol-3-amine span various fields:
Interaction studies of 4,5,6,7-Tetrahydrobenzo[d]isoxazol-3-amine focus on its binding affinity to various biological targets. These studies reveal:
Such interactions are critical for understanding its mechanism of action and therapeutic potential.
Several compounds share structural similarities with 4,5,6,7-Tetrahydrobenzo[d]isoxazol-3-amine. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-Methyl-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-amine | Contains a methyl group at the nitrogen position | Enhanced lipophilicity compared to the parent compound |
| 4-Amino-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol | Hydroxyl group instead of an amine group | Potentially different biological activity due to hydroxyl substitution |
| 3-Phenyl-4,5,6,7-tetrahydrobenzo[d]isoxazol-5-amine | Phenyl group attached to the isoxazole ring | May exhibit distinct pharmacological properties due to phenyl substitution |
The uniqueness of 4,5,6,7-Tetrahydrobenzo[d]isoxazol-3-amine lies in its specific substitution pattern and fused ring system. This configuration influences its biological activity and chemical reactivity compared to similar compounds. Its ability to interact with multiple biological targets makes it a valuable compound in medicinal chemistry research.
The synthesis of 4,5,6,7-tetrahydrobenzo[d]isoxazol-3-amine relies fundamentally on established cyclization methodologies that form the core isoxazole ring structure [1]. The historical development of isoxazole synthesis dates back to Claisen's pioneering work in 1903, which involved the oximation of propargylaldehyde acetal under conventional heating conditions [2]. This foundational approach has evolved significantly over the decades, with several key traditional methods now employed for constructing the tetrahydrobenzoisoxazole scaffold [2].
One of the most widely utilized approaches involves the 1,3-dipolar cycloaddition between nitrile oxides and terminal alkynes, which provides excellent regioselectivity for the formation of 3,5-disubstituted isoxazoles [3]. For the specific synthesis of 4,5,6,7-tetrahydrobenzo[d]isoxazol-3-amine, this method typically employs cyclohexanone-derived precursors that undergo subsequent functionalization to introduce the amine group at the 3-position [1] [3].
The hydroxylamine cyclization method represents another traditional approach, wherein β-diketones react with hydroxylamine under reflux conditions in ethanol to form the isoxazole ring [4]. This method is particularly valuable for synthesizing the tetrahydrobenzoisoxazole core structure due to its compatibility with cyclohexane-fused systems [4]. The reaction proceeds through initial nucleophilic attack by hydroxylamine on the carbonyl carbon, followed by intramolecular cyclization and dehydration to form the isoxazole ring [2] [4].
| Method | Reagents | Conditions | Yield Range | Key Features |
|---|---|---|---|---|
| Claisen's Method (1903) | Oximation of propargylaldehyde acetal | Conventional heating | Moderate | First reported isoxazole synthesis |
| Nitrile Oxide Cycloaddition | Nitrile oxides + terminal alkynes | Copper(I) catalysis | 70-95% | Regioselective, experimentally convenient |
| Hydroxylamine Cyclization | β-diketones + hydroxylamine | Reflux in ethanol | 65-85% | Simple procedure, accessible reagents |
| Oxime Cyclization | α-haloketone oximes | Base-catalyzed cyclization | 60-80% | Forms 5-substituted isoxazoles |
| Ritter Reaction | 6,7-dihydrobenzo[d]isoxazol-4(5H)-ones | Acidic conditions | 55-75% | Key step for tetrahydrobenzoisoxazol derivatives |
The Ritter reaction has proven particularly valuable for the synthesis of 4,5,6,7-tetrahydrobenzo[d]isoxazol-3-amine derivatives [1]. This approach utilizes 6,7-dihydrobenzo[d]isoxazol-4(5H)-ones as key intermediates, which undergo transformation under acidic conditions to introduce the amine functionality at the 3-position [1] [5]. The synthetic pathway typically commences with 6,7-dihydrobenzo[d]isoxazol-4(5H)-ones, utilizing the Ritter reaction as a crucial step for introducing the amino group at the desired position [1].
Additionally, oxime cyclization methods have been employed, wherein α-haloketone oximes undergo base-catalyzed cyclization to form 5-substituted isoxazoles [2]. This approach can be adapted for the synthesis of tetrahydrobenzoisoxazole derivatives through careful selection of starting materials and reaction conditions [2] [3]. The versatility of these traditional cyclization approaches has established them as cornerstone methodologies in the synthesis of 4,5,6,7-tetrahydrobenzo[d]isoxazol-3-amine and related compounds [3].
Recent advances in catalytic chemistry have significantly enhanced the regioselective synthesis of 4,5,6,7-tetrahydrobenzo[d]isoxazol-3-amine through innovative approaches that offer improved efficiency and selectivity [7]. Modern catalytic strategies have revolutionized isoxazole synthesis by enabling precise control over reaction pathways, thereby facilitating the formation of specific regioisomers with high yields [7] [10].
Copper-catalyzed cycloaddition reactions represent a significant advancement in the regioselective synthesis of isoxazoles, including tetrahydrobenzoisoxazole derivatives [7]. These reactions typically employ copper(I) salts or complexes to catalyze the 1,3-dipolar cycloaddition between nitrile oxides and alkynes, providing excellent regioselectivity for the formation of 3,5-disubstituted isoxazoles [7] [11]. The copper catalyst coordinates with the alkyne, directing the approach of the nitrile oxide and thereby controlling the regioselectivity of the cycloaddition [11].
Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the late-stage functionalization of isoxazole scaffolds [12]. For the synthesis of 4,5,6,7-tetrahydrobenzo[d]isoxazol-3-amine, palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) or tris(dibenzylideneacetone)dipalladium(0) enable the introduction of various substituents at specific positions of the isoxazole ring [10] [12]. These reactions typically proceed under mild conditions and exhibit high functional group tolerance, making them valuable for the synthesis of complex tetrahydrobenzoisoxazole derivatives [12].
| Strategy | Catalyst System | Reaction Type | Regioselectivity | Yield Range | Advantages |
|---|---|---|---|---|---|
| Copper-Catalyzed Cycloaddition | Copper(I) salts/ligands | 1,3-dipolar cycloaddition | High (3,5-disubstituted) | 75-95% | Mild conditions, high functional group tolerance |
| Palladium-Catalyzed α-Arylation | Pd(PPh₃)₄ or Pd₂dba₃ | Cross-coupling | Controlled by substrate | 60-78% | Allows late-stage functionalization |
| Hypervalent Iodine Catalysis | 2-iodobenzoic acid/m-CPBA | Oxidative cycloaddition | High | Up to 94% | Efficient for condensed isoxazole derivatives |
| Ruthenium-Catalyzed Nitrene Insertion | [(p-cymene)Ru] complexes | Carbon-hydrogen functionalization | Controlled by directing groups | 65-85% | Enables direct carbon-hydrogen amidation |
| Copper-Catalyzed Aerobic Oxidation | Cu(OAc)₂ | Carbon-oxygen bond formation | 3,5-disubstituted | 70-90% | Uses oxygen as terminal oxidant, water as waste |
Hypervalent iodine catalysis has proven highly effective for the oxidative cycloaddition of alkyne-tethered aldoximes to form condensed isoxazole derivatives [7]. This approach utilizes 2-iodobenzoic acid in combination with meta-chloroperoxybenzoic acid to catalyze the intramolecular oxidative cycloaddition, providing high yields of the desired isoxazole products [7]. For the synthesis of 4,5,6,7-tetrahydrobenzo[d]isoxazol-3-amine, this method offers an efficient route to the core structure, which can subsequently be functionalized to introduce the amine group at the 3-position [7] [9].
Copper-catalyzed aerobic oxidation represents another significant advancement in isoxazole synthesis [11]. This approach utilizes copper(II) acetate to catalyze the formation of carbon-oxygen bonds through a dehydrogenative coupling process, employing oxygen as the terminal oxidant and producing water as the only direct waste product [11]. The reaction proceeds through the formation of a copper-oxygen species, followed by concurrent deprotonation/metalation at the carbon-hydrogen bond and subsequent reductive elimination to form the desired carbon-oxygen bond [11]. This environmentally benign approach offers high regioselectivity for the formation of 3,5-disubstituted isoxazoles, making it valuable for the synthesis of tetrahydrobenzoisoxazole derivatives [11].
Ruthenium-catalyzed nitrene insertion has emerged as a powerful method for the direct carbon-hydrogen amidation of isoxazole derivatives [10]. This approach utilizes [(p-cymene)Ru] complexes to catalyze the insertion of nitrenes into carbon-hydrogen bonds, enabling the direct introduction of nitrogen-containing functional groups at specific positions [10]. For the synthesis of 4,5,6,7-tetrahydrobenzo[d]isoxazol-3-amine, this method offers a direct route to introducing the amine functionality at the 3-position through careful selection of directing groups and reaction conditions [10] [13].
The development of microwave-assisted and solvent-free protocols has significantly advanced the synthesis of 4,5,6,7-tetrahydrobenzo[d]isoxazol-3-amine by offering more efficient, environmentally friendly alternatives to conventional methods [15]. These innovative approaches dramatically reduce reaction times, increase yields, and minimize environmental impact through reduced solvent usage and energy consumption [15] [17].
Microwave-assisted synthesis has revolutionized the preparation of isoxazole derivatives by dramatically reducing reaction times from hours to minutes or even seconds [15]. For instance, the condensation of 3-amino-5-methyl isoxazole with various substituted salicylaldehydes under microwave irradiation completes in just 30 seconds, compared to over 3 hours using conventional heating methods [15]. This remarkable time reduction is accompanied by significant yield improvements, with microwave methods typically providing 90-95% yields compared to 70-81% under conventional conditions [15]. The enhanced efficiency results from uniform heating and improved energy transfer, which accelerates reaction rates and minimizes side reactions [15] [17].
| Method | Starting Materials | Conditions | Conventional Time | MW Yield | Conventional Yield | Advantages |
|---|---|---|---|---|---|---|
| Microwave-Assisted Schiff Base Formation | 3-amino-5-methyl isoxazole + salicylaldehydes | Microwave irradiation, 30 sec | 3+ hours | 90-95% | 70-81% | Dramatic time reduction, higher yields, less solvent |
| Microwave-Assisted Oxazoline Synthesis | TosMIC + arylaldehydes | K₃PO₄, IPA, 65°C, 350W, 8 min | Several hours | Up to 96% | Lower | Scalable to gram quantities, short reaction time |
| Solvent-Free Ball-Milling | Terminal alkynes + hydroxyimidoyl chlorides | Cu/Al₂O₃ catalyst, ball-milling | 2+ hours | N/A | N/A | No solvent, recyclable catalyst, scalable to gram scale |
| Green Mortar and Pestle Synthesis | Curcumin derivatives + hydroxylamine | Grinding with catalytic acetic acid | Hours | N/A | Lower | Simple equipment, excellent yields, short times |
Microwave-assisted oxazoline synthesis represents another valuable approach for preparing isoxazole derivatives [16]. This method typically employs tosylmethyl isocyanide (TosMIC) and arylaldehydes in the presence of potassium phosphate under microwave irradiation at 65°C and 350W for just 8 minutes [16]. The reaction proceeds through a one-pot [3+2] cycloaddition followed by elimination, providing high yields of the desired isoxazole products [16]. Notably, this approach is scalable to gram quantities, as demonstrated by the synthesis of 1.4 grams of 5-phenyl oxazoles in 96% yield under microwave conditions [16].
Solvent-free synthetic protocols have emerged as environmentally benign alternatives for isoxazole synthesis [18]. Ball-milling techniques represent a particularly innovative approach, wherein terminal alkynes and hydroxyimidoyl chlorides undergo 1,3-dipolar cycloaddition in the presence of a recyclable copper/alumina catalyst without any solvent [18]. This mechanochemical method provides moderate to excellent yields of 3,5-isoxazoles in short reaction times and is scalable to gram quantities without requiring additional milling time variations [18]. The absence of organic solvents significantly reduces the environmental impact, as demonstrated by the lower E-factor values compared to solution-based methods [18].
Green mortar and pestle synthesis offers perhaps the simplest approach to isoxazole formation [18]. This method involves grinding curcumin derivatives with hydroxylamine in the presence of catalytic amounts of acetic acid using a conventional mortar and pestle [18]. The mechanical grinding facilitates the reaction, providing excellent yields of 3,5-isoxazoles in short times without requiring specialized equipment or heating [18]. This approach exemplifies the principles of green chemistry through its simplicity, efficiency, and minimal environmental impact [18].
For the specific synthesis of 4,5,6,7-tetrahydrobenzo[d]isoxazol-3-amine, these microwave-assisted and solvent-free protocols can be adapted by selecting appropriate cyclohexanone-derived precursors and introducing the amine functionality at the 3-position through subsequent transformations [15] [18]. The enhanced efficiency and reduced environmental impact of these methods make them increasingly attractive for both laboratory and industrial-scale synthesis of tetrahydrobenzoisoxazole derivatives [17] [18].
The purification and yield optimization of 4,5,6,7-tetrahydrobenzo[d]isoxazol-3-amine represent critical aspects of its synthetic methodology, directly impacting the efficiency and economic viability of production processes [20]. Various purification techniques have been developed and refined to isolate this compound with high purity while maximizing yield recovery [20] [21].
Column chromatography remains the most widely employed purification technique for isoxazole derivatives, including 4,5,6,7-tetrahydrobenzo[d]isoxazol-3-amine [21]. This method typically utilizes silica gel as the stationary phase and ethyl acetate/petroleum ether mixtures as the mobile phase, with the specific ratio optimized based on the polarity of the target compound and impurities [21]. Column chromatography offers excellent resolution, capable of separating closely related isomers and byproducts that may form during the synthesis [21]. For instance, in the purification of isoxazole products, fractions containing the pure compound can be isolated with 80-95% recovery, though this technique is relatively time-consuming and solvent-intensive [21] [22].
| Technique | Stationary Phase | Mobile Phase | Typical Yield Recovery | Advantages | Limitations |
|---|---|---|---|---|---|
| Column Chromatography | Silica gel | Ethyl acetate/petroleum ether mixtures | 80-95% | High purity, resolves close-running isomers | Time-consuming, solvent-intensive |
| Recrystallization | N/A | Ethanol, ethyl acetate, or dichloromethane | 70-85% | Simple equipment, high purity crystals | Lower yields, may not work for all compounds |
| Preparative HPLC | C18 or specialized columns | Acetonitrile/water gradients | 85-98% | High resolution, automation possible | Expensive equipment, limited scale |
| Acid-Base Extraction | N/A | Organic solvents/aqueous acids or bases | 75-90% | Exploits basic nitrogen in isoxazole | May cause hydrolysis of sensitive groups |
| Trituration | N/A | Diethyl ether, hexanes | 60-80% | Simple, minimal solvent use | Limited to solid products with suitable impurities |
Recrystallization offers a simpler alternative that can provide high-purity crystals of 4,5,6,7-tetrahydrobenzo[d]isoxazol-3-amine [22]. This technique typically employs ethanol, ethyl acetate, or dichloromethane as the recrystallization solvent, with the specific choice depending on the solubility properties of the target compound and impurities [22]. While recrystallization generally provides lower yield recovery (70-85%) compared to column chromatography, it requires simpler equipment and can be more suitable for large-scale purification [22]. The success of recrystallization depends critically on identifying the optimal solvent system and crystallization conditions, which may require extensive optimization [20] [22].
Preparative high-performance liquid chromatography (HPLC) provides the highest resolution for purifying complex mixtures containing 4,5,6,7-tetrahydrobenzo[d]isoxazol-3-amine [20]. This technique typically employs C18 or specialized columns as the stationary phase and acetonitrile/water gradients as the mobile phase, offering excellent separation of closely related compounds [20]. Preparative HPLC can achieve very high yield recovery (85-98%) and is particularly valuable for obtaining analytically pure samples for characterization and biological testing [20]. However, the expensive equipment requirements and limited scale make this technique less suitable for large-scale purification [20].
Acid-base extraction exploits the basic nitrogen in the isoxazole ring and amine group of 4,5,6,7-tetrahydrobenzo[d]isoxazol-3-amine to achieve purification [22]. This technique involves partitioning the compound between organic solvents and aqueous acids or bases, with the target compound selectively extracted into the appropriate phase based on its protonation state [22]. For instance, the compound can be extracted into an acidic aqueous phase as the protonated form, then back-extracted into an organic phase after basification [22]. This approach typically provides 75-90% yield recovery and is particularly valuable for removing non-basic impurities [22]. However, care must be taken to avoid hydrolysis of sensitive functional groups under strongly acidic or basic conditions [22].
Trituration offers perhaps the simplest purification approach, involving the washing of crude solid products with solvents in which impurities are soluble but the target compound is not [20]. For 4,5,6,7-tetrahydrobenzo[d]isoxazol-3-amine, diethyl ether or hexanes are commonly employed as trituration solvents [20]. While this technique typically provides lower yield recovery (60-80%) compared to other methods, it requires minimal solvent use and simple equipment [20]. However, trituration is limited to solid products with suitable solubility differences between the target compound and impurities [20].
Yield optimization for 4,5,6,7-tetrahydrobenzo[d]isoxazol-3-amine synthesis involves careful control of reaction parameters such as temperature, concentration, stoichiometry, and reaction time [20] [22]. For instance, in copper-catalyzed cycloaddition reactions, optimizing the catalyst loading, ligand selection, and reaction temperature can significantly improve yields [20]. Similarly, in microwave-assisted syntheses, careful control of power settings, reaction time, and temperature can maximize yields while minimizing side reactions [20] [22].
The industrial-scale production of 4,5,6,7-tetrahydrobenzo[d]isoxazol-3-amine presents numerous challenges that must be addressed to ensure efficient, cost-effective, and environmentally sustainable manufacturing processes [24]. These challenges span various aspects of production, from reaction engineering to purification and environmental considerations [24] [27].
Heat management represents a significant challenge in scaling up the synthesis of 4,5,6,7-tetrahydrobenzo[d]isoxazol-3-amine, particularly for exothermic reactions such as cycloadditions and oxidations [24]. At industrial scale, these reactions can lead to runaway conditions if heat generation exceeds dissipation capacity, potentially resulting in decreased yields (by 10-20%) and safety hazards [24]. To address this challenge, continuous flow reactors and improved heat exchangers have been developed, enabling better temperature control and heat transfer efficiency [24]. These technologies allow for more precise reaction control, maintaining optimal conditions throughout the process and thereby improving both yield and safety [24] [27].
| Challenge | Description | Potential Solutions | Impact on Yield |
|---|---|---|---|
| Heat Management | Exothermic reactions can lead to runaway reactions at scale | Continuous flow reactors, improved heat exchangers | Can decrease by 10-20% if not managed properly |
| Reagent Costs | Expensive catalysts and specialized reagents increase production costs | Catalyst recycling, alternative reagent pathways | Economic rather than chemical yield impact |
| Purification Scale-up | Column chromatography difficult to scale; crystallization unpredictable | Continuous chromatography, optimized crystallization | 5-15% yield loss during purification at scale |
| Reproducibility | Batch-to-batch variations in yield and purity | Process analytical technology, automated control systems | Variability of ±5-10% between batches |
| Environmental Concerns | Solvent waste, energy consumption, and emissions | Solvent recycling, green chemistry principles | May reduce yields by 5-10% for greener processes |
Reagent costs pose another significant challenge for industrial production [24]. Many synthetic routes to 4,5,6,7-tetrahydrobenzo[d]isoxazol-3-amine employ expensive catalysts (such as palladium or copper complexes) and specialized reagents, which can substantially increase production costs [24]. While these costs may not directly impact chemical yields, they significantly affect economic viability [24]. To address this challenge, catalyst recycling systems have been developed, allowing for the recovery and reuse of precious metal catalysts [24]. Additionally, alternative reagent pathways using less expensive materials have been explored, though these may require extensive optimization to maintain yield and purity standards [24] [27].
Purification scale-up presents particularly formidable challenges [24]. Column chromatography, while excellent for laboratory-scale purification, becomes impractical and prohibitively expensive at industrial scale due to high solvent consumption and limited throughput [24]. Similarly, crystallization processes that work well in the laboratory may become unpredictable at larger scales due to differences in mixing, heat transfer, and nucleation dynamics [24]. These purification challenges can result in 5-15% yield losses during scale-up [24]. To address these issues, continuous chromatography systems and optimized crystallization processes have been developed, enabling more efficient and predictable large-scale purification [24] [27].
Reproducibility represents a critical challenge for consistent industrial production [24]. Batch-to-batch variations in yield and purity can arise from subtle differences in raw materials, mixing efficiency, temperature control, and numerous other factors [24]. These variations can result in yield fluctuations of ±5-10% between batches, complicating quality control and process economics [24]. Process analytical technology and automated control systems have been implemented to address this challenge, enabling real-time monitoring and adjustment of reaction parameters to maintain consistent conditions [24] [27].
Environmental concerns have become increasingly important considerations in industrial chemical production [24]. The synthesis of 4,5,6,7-tetrahydrobenzo[d]isoxazol-3-amine typically involves substantial solvent usage, energy consumption, and potential emissions of volatile organic compounds [24]. Addressing these concerns through solvent recycling and green chemistry principles may initially reduce yields by 5-10%, though these approaches ultimately contribute to more sustainable and socially responsible manufacturing practices [24]. The development of solvent-free and microwave-assisted protocols represents significant progress in this area, offering more environmentally benign alternatives to traditional synthetic methods [24] [27].